N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a sulfonyl group attached to a methoxyphenyl ring, an ethyl linker, and a carboxamide group attached to an indole ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide derivatives: These compounds share the indole core and carboxamide group but differ in other substituents.
Sulfonyl indole derivatives: These compounds have a sulfonyl group attached to the indole ring but may have different substituents on the sulfonyl group.
Uniqueness
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-21-17-6-4-3-5-14(17)13-18(21)19(22)20-11-12-26(23,24)16-9-7-15(25-2)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
UKEMZBMBSGJPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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